molecular formula C13H9BrN2 B1266510 2-(2-Bromophenyl)-1H-benzimidazole CAS No. 13275-42-8

2-(2-Bromophenyl)-1H-benzimidazole

Cat. No. B1266510
Key on ui cas rn: 13275-42-8
M. Wt: 273.13 g/mol
InChI Key: KOXRUUGKLDCECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538931B2

Procedure details

To a flask were added 80 g methanesulfonic acid and 8 g phosphorus pentoxide and the mixture was heated to 60 C under nitrogen until the solids had completely dissolved. To this solution was added 2.7 g 1,2-phenylene diamine and 5.0 g 2-bromobenzoic acid and the mixture was heated to 100 C for 30 minutes. The mixture was poured onto 300 ml ice water and basified with the addition of small portions of sodium carbonate. Following filtration of the solid and washing with water, the crude product was dissolved in 85 ml hot ethanol, filtered and 9 ml of water was added. After cooling to 5 C, the product was filtered and washed with 50% ethanol and dried, giving 3.85 g off-white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:20]1([NH2:27])[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[NH2:26].[Br:28][C:29]1[CH:37]=[CH:36][CH:35]=[CH:34][C:30]=1[C:31](O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[Br:28][C:29]1[CH:37]=[CH:36][CH:35]=[CH:34][C:30]=1[C:31]1[NH:27][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[N:26]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
8 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60 C under nitrogen until the solids
DISSOLUTION
Type
DISSOLUTION
Details
had completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100 C for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtration of the solid
WASH
Type
WASH
Details
washing with water
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in 85 ml hot ethanol
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
9 ml of water was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with 50% ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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